

# Cinoxacin-d5: A Technical Guide to its Analysis and Certification

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## Compound of Interest

Compound Name: **Cinoxacin-d5**

Cat. No.: **B12379337**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the parameters found on a Certificate of Analysis (CoA) for the deuterated analytical standard, **Cinoxacin-d5**. It details the experimental protocols for the key analytical techniques used to ensure the identity, purity, and quality of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolism studies.

## Core Analytical Parameters

The quality and reliability of a deuterated standard like **Cinoxacin-d5** are defined by a series of analytical tests. The results of these tests are summarized on the Certificate of Analysis. Below are tables outlining the typical quantitative data presented.

## Identity and Purity

Parameter	Specification	Method
Chemical Purity (HPLC)	≥98.0%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥99% atom % D	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Chemical Identity	Conforms to structure	<sup>1</sup> H-NMR, <sup>13</sup> C-NMR, Mass Spectrometry

## Physicochemical Properties

Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	<chem>C12H5D5N2O5</chem>	---
Molecular Weight	267.25 g/mol	---
Melting Point	261-262 °C (for non-deuterated)	Melting Point Apparatus
Solubility	Soluble in DMSO	Solubility Test

## Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a Certificate of Analysis.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

**Purpose:** To determine the chemical purity of the **Cinoxacin-d5** standard by separating it from any non-deuterated or other impurities.

**Instrumentation:** A standard HPLC system equipped with a UV detector.

**Method:**

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.

- Procedure: A solution of **Cinoxacin-d5** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the main peak corresponding to **Cinoxacin-d5** is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

## Mass Spectrometry (MS) for Isotopic Purity and Identity

Purpose: To confirm the molecular weight of **Cinoxacin-d5** and to determine the degree of deuterium incorporation (isotopic purity).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Method:

- Ionization Mode: Positive or negative ion mode, depending on the compound's properties.
- Scan Range: A mass range appropriate to detect the molecular ion of **Cinoxacin-d5** and its isotopologues.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of molecules that contain the desired number of deuterium atoms. The measured mass should be consistent with the calculated mass for  $C_{12}H_5D_5N_2O_5$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity and Isotopic Purity

Purpose: To confirm the chemical structure of **Cinoxacin-d5** and to verify the positions of deuterium labeling.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

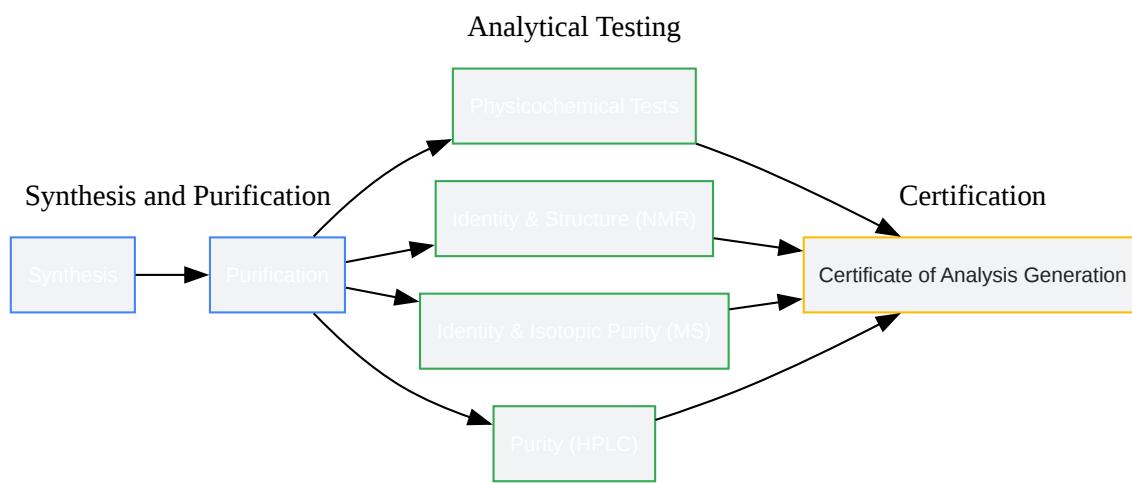
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
- Experiments:

- $^1\text{H}$ -NMR: To identify the absence of protons at the deuterated positions.
- $^{13}\text{C}$ -NMR: To confirm the carbon skeleton of the molecule.
- $^2\text{H}$ -NMR: To directly observe the deuterium signals and confirm their locations.
- Procedure: The sample is dissolved in the NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.

## Workflow and Mechanism of Action

### Quality Control Workflow for Cinoxacin-d5

The following diagram illustrates a typical quality control workflow for certifying a batch of **Cinoxacin-d5**.

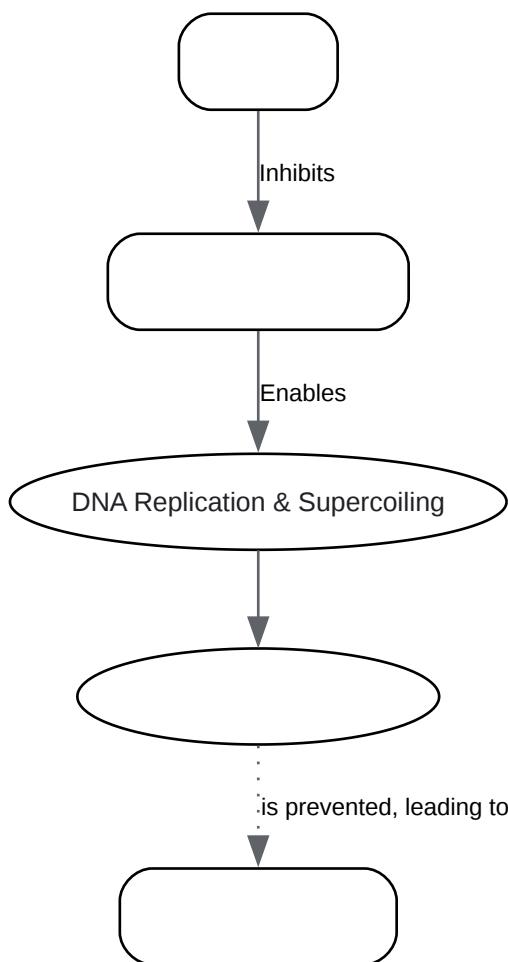


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Caption: Quality Control Workflow for **Cinoxacin-d5**.

## Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.<sup>[1]</sup> These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, Cinoxacin prevents the bacterial cell from dividing, leading to cell death.<sup>[1][2][3]</sup>



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Caption: Mechanism of Action of Cinoxacin.

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## References

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